

Application Notes and Protocols for AF 594 NHS Ester in Confocal Microscopy

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Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B12364994

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Introduction

AF 594 NHS ester is a bright, photostable, and pH-insensitive red-fluorescent dye commonly employed in confocal microscopy, flow cytometry, and other fluorescence-based applications. [1][2][3] Structurally identical to Alexa Fluor® 594, it provides a high-performance, cost-effective alternative for labeling proteins, antibodies, and other amine-containing biomolecules. [1] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines (such as the side chain of lysine residues) in a pH-dependent manner to form stable amide bonds, making it a versatile tool for fluorescently labeling molecules of interest for subsequent visualization and analysis. [4][5]

Applications in Confocal Microscopy

AF 594 is well-suited for confocal microscopy due to its high fluorescence quantum yield, exceptional photostability, and a spectral profile that is compatible with common laser lines. [1][6][7] Its bright red emission provides excellent contrast and is readily distinguishable in multicolor imaging experiments. [8][9] Key applications include:

- **Immunofluorescence (IF):** AF 594-conjugated secondary antibodies are widely used to detect the presence and subcellular localization of specific proteins in fixed and permeabilized cells.

- **Protein Labeling:** Direct labeling of purified proteins with **AF 594 NHS ester** allows for the study of their dynamics, trafficking, and interactions in living or fixed cells.
- **High-Resolution Microscopy:** The photostability of AF 594 makes it a suitable candidate for super-resolution microscopy techniques such as STED, PALM, and dSTORM.^[7]

Quantitative Data

A summary of the key spectral and physical properties of AF 594 is provided in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~590 nm	[1][10]
Emission Maximum (λ_{em})	~615 - 618 nm	[1][6][10]
Molar Extinction Coefficient	~92,000 $\text{cm}^{-1}\text{M}^{-1}$	[10]
Fluorescence Quantum Yield	~0.66	[10]
Recommended pH for Labeling	7.0 - 9.0 (Optimal: 8.3 - 8.5)	[2][3][4][11]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[4][5]
Reactivity Target	Primary amines ($-\text{NH}_2$)	[2][3][7]

Experimental Protocols

Protocol 1: Labeling of IgG Antibodies with AF 594 NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of the reagents.

Materials:

- 1 mg of IgG antibody in an amine-free buffer (e.g., PBS)

- **AF 594 NHS ester**

- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[10][12]
- Purification column (e.g., size-exclusion chromatography column)[10]
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[11]

Procedure:

- Antibody Preparation:
 - Ensure the antibody solution is free of primary amine-containing substances (e.g., Tris, glycine) and stabilizers like BSA.[5][13] If necessary, dialyze the antibody against 1X PBS, pH 7.2-7.4.[13]
 - Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[10]
- **AF 594 NHS Ester** Stock Solution Preparation:
 - Immediately before use, dissolve the **AF 594 NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][10] Vortex briefly to ensure complete dissolution.
- Labeling Reaction:
 - A starting point for optimization is a molar ratio of dye to antibody between 5:1 and 20:1.[10]
 - While gently stirring the antibody solution, slowly add the calculated amount of the **AF 594 NHS ester** solution.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[5]
- Purification of the Labeled Antibody:

- Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[5\]](#)[\[12\]](#)
- Collect the first colored band, which contains the labeled antibody.[\[14\]](#)
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 590 nm (A_{590}).
 - Calculate the protein concentration and the DOL using the following formulas:
 - Protein Concentration (M) = $[A_{280} - (A_{590} \times 0.56)] / 203,000$ (where 203,000 is the molar extinction coefficient of a typical IgG and 0.56 is the correction factor for the dye's absorbance at 280 nm)[\[14\]](#)
 - Dye Concentration (M) = $A_{590} / 92,000$
 - DOL = Dye Concentration / Protein Concentration
 - An optimal DOL for most antibodies is between 2 and 10.[\[13\]](#)[\[14\]](#)

Storage:

Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[\[5\]](#)[\[14\]](#) Protect from light.[\[14\]](#)

Protocol 2: General Protein Labeling with AF 594 NHS Ester

This protocol provides a general guideline for labeling proteins. Optimization may be required for specific proteins.

Materials:

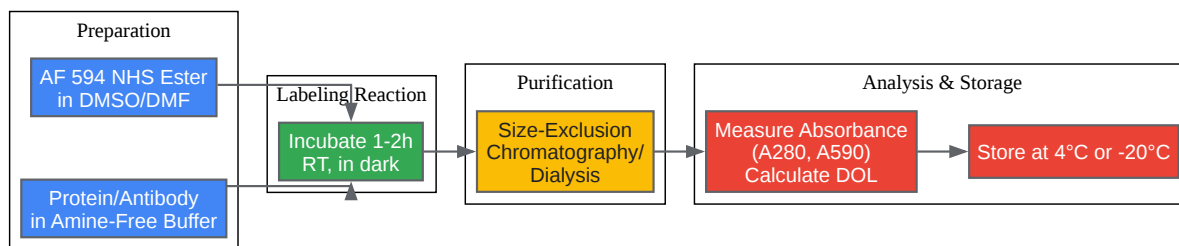
- Protein of interest in an amine-free buffer
- **AF 594 NHS ester**

- Anhydrous DMSO or DMF
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10][12]
- Purification method (e.g., dialysis, desalting column)

Procedure:

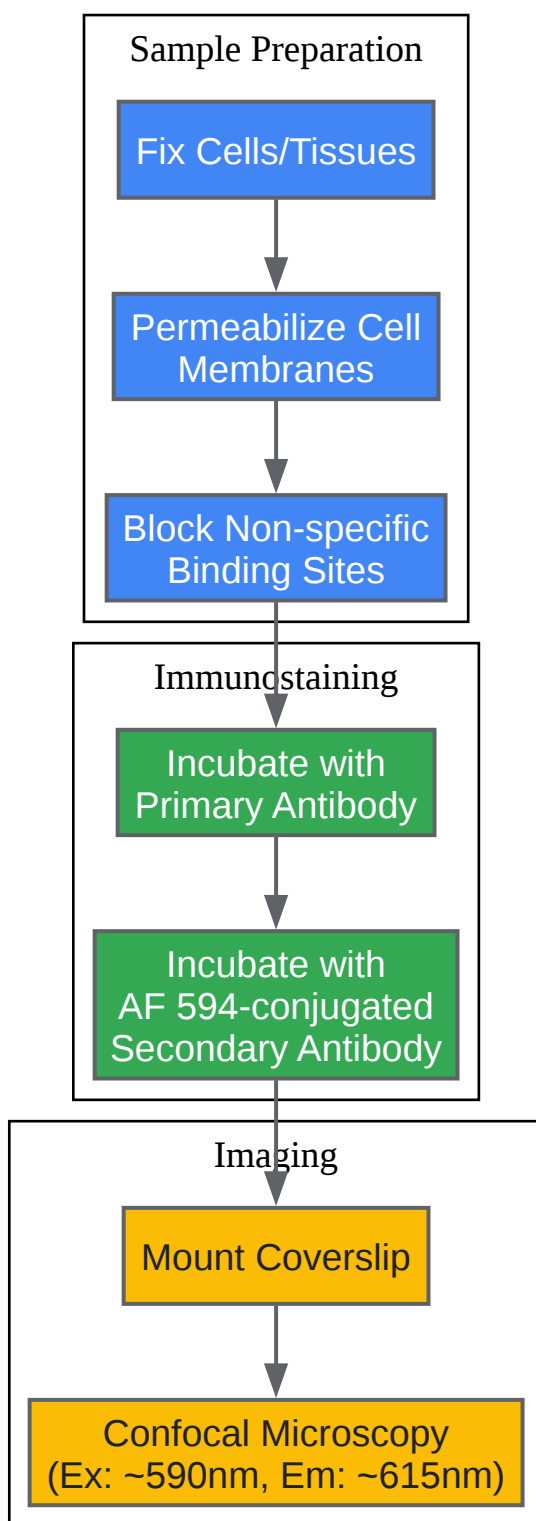
- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[10]
Ensure the buffer is free from primary amines.[10]
- Dye Preparation:
 - Prepare a 10 mg/mL stock solution of **AF 594 NHS ester** in anhydrous DMSO or DMF immediately before use.[10]
- Labeling Reaction:
 - The optimal molar ratio of dye to protein should be determined empirically. A starting range of 5:1 to 20:1 is recommended.[10]
 - Add the dye solution to the protein solution while gently stirring.
 - Incubate for 1-2 hours at room temperature, protected from light.[12]
- Purification:
 - Remove unreacted dye by dialysis against PBS or by using a desalting column.[11][15]
- Characterization:
 - Determine the protein concentration and DOL by measuring the absorbance at 280 nm and 590 nm, similar to the antibody labeling protocol. The molar extinction coefficient of the specific protein should be used in the calculation.

Visualizations



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Caption: Workflow for labeling proteins or antibodies with **AF 594 NHS ester**.



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Caption: General workflow for immunofluorescence staining using an AF 594-conjugated secondary antibody for confocal microscopy.

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